molecular formula C13H12ClF7N2O B11487713 N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide

Cat. No.: B11487713
M. Wt: 380.69 g/mol
InChI Key: DAXHTXZCXSLBIT-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring, a hexafluoropropyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Amination Reaction: The initial step involves the reaction of 3-chloro-4-fluoroaniline with hexafluoropropan-2-ylamine under controlled conditions to form the intermediate N-(3-chloro-4-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-amine.

    Acylation Reaction: The intermediate is then subjected to acylation with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include oxidized amine or amide derivatives.

    Reduction: Products include reduced amine or amide derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique fluorinated structure makes it suitable for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to these targets. The hexafluoropropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro-fluoro-substituted phenyl ring but differs in its core structure, which is a pyrazolo[4,3-b]pyridine.

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: This compound also contains the chloro-fluoro-substituted phenyl ring but has a quinazoline core structure.

Uniqueness

N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}butanamide is unique due to its combination of a hexafluoropropyl group and a butanamide moiety, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C13H12ClF7N2O

Molecular Weight

380.69 g/mol

IUPAC Name

N-[2-(3-chloro-4-fluoroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]butanamide

InChI

InChI=1S/C13H12ClF7N2O/c1-2-3-10(24)23-11(12(16,17)18,13(19,20)21)22-7-4-5-9(15)8(14)6-7/h4-6,22H,2-3H2,1H3,(H,23,24)

InChI Key

DAXHTXZCXSLBIT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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